molecular formula C11H13N3OS B15456413 5-Ethyl-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 61955-52-0

5-Ethyl-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B15456413
CAS No.: 61955-52-0
M. Wt: 235.31 g/mol
InChI Key: ACFWLBQZEHITFU-UHFFFAOYSA-N
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Description

5-Ethyl-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by an ethyl substituent at position 5 of the thiadiazole ring and a 4-methoxyphenyl group attached via the amine at position 2. This scaffold is part of a broader class of 1,3,4-thiadiazoles, which are renowned for their diverse biological activities, including antifungal, antiparasitic, and anticancer properties .

Properties

CAS No.

61955-52-0

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-ethyl-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS/c1-3-10-13-14-11(16-10)12-8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

ACFWLBQZEHITFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC2=CC=C(C=C2)OC

Origin of Product

United States

Biological Activity

5-Ethyl-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3OSC_{11}H_{13}N_3OS with a molecular weight of approximately 250.31 g/mol. The compound features an ethyl group at the fifth position and a 4-methoxyphenyl group attached to the nitrogen atom, contributing to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC11H13N3OS
Molecular Weight250.31 g/mol
StructureThiadiazole ring with ethyl and methoxy substitutions

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. A study evaluated various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. The compound showed promising results in inhibiting the growth of:

  • Gram-positive bacteria : Staphylococcus aureus and Bacillus cereus
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
  • Fungi : Aspergillus niger and Aspergillus fumigatus

The mechanism of action is believed to involve the inhibition of specific enzymes and proteins crucial for microbial growth, leading to cell death or growth inhibition .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiadiazole moiety is known for its role in:

  • Inhibiting enzyme activity : This could involve competitive or non-competitive inhibition where the compound binds to the active site or allosteric sites of enzymes.
  • Disruption of cellular processes : By interfering with protein synthesis or function, leading to impaired cellular integrity and function .

Structure-Activity Relationship (SAR)

The substitution pattern on the thiadiazole ring significantly influences the biological activity of derivatives. The presence of electron-donating groups (e.g., methoxy) at specific positions enhances solubility and reactivity, which correlates with increased antimicrobial potency. Conversely, electron-withdrawing groups can enhance antibacterial activity against certain strains.

Key Findings from SAR Studies:

  • Methoxy group : Increases solubility and may enhance interaction with biological targets.
  • Ethyl substitution : Contributes to lipophilicity, potentially improving membrane penetration.
Substituent TypeEffect on Activity
Electron-donatingIncreases solubility and activity
Electron-withdrawingEnhances antibacterial potency

Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and tested their antimicrobial activities using disc diffusion methods. Compounds similar in structure exhibited varying degrees of effectiveness against target microbes .
  • Comparative Analysis : Research comparing different substitutions on the thiadiazole ring highlighted that compounds with para-substituted methoxy groups showed superior antimicrobial properties compared to their ortho or meta counterparts .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Methyl groups (e.g., 5-methyl derivatives) often result in higher yields (up to 90%) compared to bulkier groups like cyclopropyl (18%) due to steric hindrance during cyclization .
  • Synthetic Methods : Microwave-assisted synthesis and ionic liquid-mediated reactions improve efficiency and sustainability for derivatives like N-benzylidene-5-(styryl)-1,3,4-thiadiazol-2-amine .

Key Observations :

  • The 4-methoxyphenyl group may contribute to antifungal activity via hydrogen bonding with fungal enzymes .
  • Docking Performance: Derivatives with chloroquinoline moieties exhibit strong binding to SARS-CoV-2 protease (6LU7), though less potent than the native ligand (−8.1 kcal/mol) .

Commercial and Industrial Relevance

  • Market Trends : 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine dominates commercial production due to its applications in agrochemicals and pharmaceuticals, with a projected CAGR of 5.2% (2020–2025) .
  • Cost-Effectiveness : Methyl-substituted derivatives are more cost-effective to synthesize at scale compared to ethyl or cyclopropyl analogs, which require specialized reagents .

Q & A

Q. What are the common synthetic routes for 5-Ethyl-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, and what key reaction parameters influence yield?

The synthesis typically involves cyclization reactions using precursors like thiosemicarbazide and carboxylic acid derivatives. For example, one method involves refluxing 4-ethylphenoxyacetic acid with thiosemicarbazide in the presence of POCl₃, followed by cyclization to form the thiadiazole core . Key parameters include:

  • Temperature : Reactions often require heating (e.g., 90°C for 3–6 hours).
  • Solvent choice : Polar aprotic solvents like DMF or ethanol are used to stabilize intermediates.
  • Catalysts : POCl₃ or H₂SO₄ may facilitate cyclization .
    Yields are optimized by controlling stoichiometry and purification via recrystallization (e.g., ethanol/acetone mixtures) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., thiadiazole-phenyl dihedral angles of 18.2°–30.3°) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 235.31 for C₁₁H₁₃N₃OS) .
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .

Q. What biological activities are associated with structurally similar thiadiazole derivatives?

Thiadiazoles exhibit:

  • Antimicrobial activity : Inhibition of bacterial/fungal growth via thiadiazole-sulfur interactions with microbial enzymes .
  • Anticancer potential : Derivatives interfere with DNA replication or protein synthesis in vitro .
  • Insecticidal properties : Disruption of chitin synthesis in pests .
    Assays like MIC (Minimum Inhibitory Concentration) and MTT (cell viability) are standard for activity screening .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations model:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., electron-deficient thiadiazole ring) .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with stability and charge-transfer interactions .
  • Reaction pathways : Simulate intermediates in oxidation/reduction reactions (e.g., sulfoxide formation via H₂O₂) .
    Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

Q. How can crystallographic data discrepancies with computational predictions be resolved?

  • Refinement restraints : Apply rigid-bond or isotropic displacement parameters during X-ray data refinement to align with DFT geometries .
  • Hydrogen bonding analysis : Compare experimental (N–H···N, ~2.78 Å) vs. simulated H-bond lengths to adjust force fields .
  • Validation tools : Use programs like Mercury (CCDC) to cross-check torsion angles and packing motifs .

Q. What challenges arise in optimizing multi-step syntheses of derivatives, and how are intermediates stabilized?

  • Intermediate instability : Thiol-containing intermediates may oxidize; stabilize with inert atmospheres (N₂/Ar) .
  • Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or HPLC for purification .
  • Scale-up issues : Continuous flow reactors improve yield consistency in gram-scale syntheses .

Q. How do substituents on the thiadiazole ring influence biological activity?

  • Electron-withdrawing groups (e.g., nitro, fluoro): Enhance antimicrobial potency by increasing electrophilicity .
  • Methoxy groups : Improve solubility and membrane permeability in cell-based assays .
  • Structure-Activity Relationship (SAR) : Use QSAR models with descriptors like logP and polar surface area to predict activity .

Q. What implications do hydrogen bonding patterns in crystal structures have for biological interactions?

  • Supramolecular networks : N–H···N bonds (2.78–3.0 Å) stabilize dimers, mimicking enzyme active-site interactions .
  • Solvent accessibility : Crystal packing with solvent channels (e.g., acetone inclusion) affects dissolution rates in vitro .

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